molecular formula C12H14O3 B8009101 3-Cyclobutoxy-benzoic acid methyl ester

3-Cyclobutoxy-benzoic acid methyl ester

Cat. No.: B8009101
M. Wt: 206.24 g/mol
InChI Key: DJDXLVOUHHEINJ-UHFFFAOYSA-N
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Description

3-Cyclobutoxy-benzoic acid methyl ester (CAS: 1878262-08-8) is a synthetic ester derivative featuring a cyclobutoxy substituent at the meta position of a benzoic acid methyl ester framework. This compound is characterized by its molecular formula C₁₂H₁₄O₃, with a purity of 95% as listed in commercial catalogs . The cyclobutoxy group introduces steric and electronic effects that influence its reactivity and physical properties, making it a subject of interest in pharmaceutical and materials research.

Properties

IUPAC Name

methyl 3-cyclobutyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-12(13)9-4-2-7-11(8-9)15-10-5-3-6-10/h2,4,7-8,10H,3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDXLVOUHHEINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutoxy-benzoic acid methyl ester typically involves the esterification of 3-cyclobutoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutoxy-benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Cyclobutoxy-benzoic acid methyl ester involves its hydrolysis to release the active 3-cyclobutoxybenzoic acid. This acid can then interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The ester itself is often used as a prodrug to improve the bioavailability of the active acid .

Comparison with Similar Compounds

Positional Isomers on the Benzene Ring

The cyclobutoxy group’s position on the aromatic ring significantly alters molecular properties. Key isomers include:

Compound Name CAS Number Purity Substituent Position Molecular Formula
2-Cyclobutoxyacetic acid 189956-41-0 90% Ortho (acetic acid) C₆H₁₀O₃
3-Cyclobutoxy-benzoic acid 1260113-15-2 95% Meta (benzoic acid) C₁₁H₁₂O₃
4-Cyclobutoxybenzoic acid 62577-95-1 97% Para (benzoic acid) C₁₁H₁₂O₃
3-Cyclobutoxy-benzoic acid methyl ester 1878262-08-8 95% Meta (methyl ester) C₁₂H₁₄O₃
4-Cyclobutoxy-benzoic acid methyl ester 1870333-37-1 90% Para (methyl ester) C₁₂H₁₄O₃

Key Findings :

  • Electronic Effects : Para-substituted derivatives (e.g., 4-Cyclobutoxy-benzoic acid methyl ester) may exhibit stronger electron-withdrawing effects due to resonance stabilization, altering acidity and binding interactions .
  • Synthetic Utility : Higher purity (95–97%) in commercial samples suggests optimized synthesis routes for para- and meta-substituted isomers compared to ortho derivatives (90%) .

Cyclobutane-Containing Esters with Varied Backbones

Other cyclobutane-based esters differ in backbone structure:

Compound Name CAS Number Molecular Formula Boiling Point (°C) Density (g/cm³)
This compound 1878262-08-8 C₁₂H₁₄O₃ Not reported Not reported
Cyclobutanecarboxylic acid, 3-methylene-, methyl ester 15963-40-3 C₇H₁₀O₂ 56–59 (20 Torr) 1.01 (predicted)

Key Findings :

  • Structural Differences : The cyclobutane ring in Cyclobutanecarboxylic acid, 3-methylene-, methyl ester is directly fused to the ester group, creating a strained, compact structure. This contrasts with the aromatic benzoic acid backbone of the target compound, which offers greater conformational flexibility .
  • Physical Properties : The lower molar mass (126.15 g/mol) and boiling point of the cyclobutane-carboxylate ester suggest higher volatility compared to the aromatic derivative, which likely has higher thermal stability .

Functional Group Impact :

  • Cyclobutoxy vs. Benzyloxy/Nitro Groups : The cyclobutoxy group’s smaller size (compared to benzyloxy) and lack of strong electron-withdrawing effects (unlike nitro groups) may reduce steric hindrance and alter electronic profiles, influencing applications in drug design or polymer chemistry .
  • Fatty Acid Methyl Esters: Compounds like hexadecanoic acid methyl ester () prioritize lipophilicity for biological membranes, whereas aromatic cyclobutoxy esters are more suited for rigid, planar interactions in catalysis or supramolecular chemistry .

Data Tables

Table 1: Positional Isomers of Cyclobutoxy-Substituted Esters

Compound CAS Number Purity Molecular Formula Substituent Position
This compound 1878262-08-8 95% C₁₂H₁₄O₃ Meta
4-Cyclobutoxy-benzoic acid methyl ester 1870333-37-1 90% C₁₂H₁₄O₃ Para
2-Cyclobutoxyacetic acid 189956-41-0 90% C₆H₁₀O₃ Ortho

Table 2: Physical Properties of Cyclobutane-Based Esters

Compound Boiling Point (°C) Density (g/cm³) Molar Mass (g/mol)
This compound Not reported Not reported 206.24
Cyclobutanecarboxylic acid, 3-methylene-, methyl ester 56–59 (20 Torr) 1.01 126.15

Biological Activity

3-Cyclobutoxy-benzoic acid methyl ester is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12_{12}H14_{14}O3_{3}
  • Molecular Weight : 218.24 g/mol
  • Structure : The compound features a cyclobutoxy group attached to a benzoic acid methyl ester, which contributes to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymatic pathways, potentially influencing metabolic processes.

Inhibition Studies

Recent research has focused on the compound's ability to inhibit certain enzymes associated with disease pathways. For instance:

  • Enzyme Inhibition : In vitro assays have demonstrated that this compound inhibits the activity of certain enzymes, potentially linked to inflammatory responses and cancer progression. Specific IC50_{50} values are yet to be fully established but preliminary data indicates promising inhibitory effects.

Antimicrobial Activity

There is emerging evidence suggesting that this compound exhibits antimicrobial properties. Studies have shown:

  • Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains, indicating its potential use in developing new antimicrobial agents.

Case Study 1: Antitumor Activity

A study conducted on the antitumor effects of this compound involved testing on cultured cancer cell lines. The results indicated:

  • Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations above 10 µM, suggesting that the compound may induce apoptosis in cancer cells.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory pathways, the compound was tested for its ability to modulate cytokine release in macrophages:

  • Cytokine Modulation : Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.

Research Findings Summary

Study FocusKey FindingsReference
Enzyme InhibitionInhibits specific enzymes linked to inflammation
Antimicrobial ActivityEffective against various bacterial strains
Antitumor ActivityReduces cell viability in cancer cell lines
Anti-inflammatory EffectsDecreases pro-inflammatory cytokines

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